1-Phenylphosphinane 1-oxide
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Overview
Description
1-Phenylphosphinane 1-oxide is an organophosphorus compound with the molecular formula C₁₁H₁₅OP. It is a cyclic phosphine oxide featuring a six-membered ring with a phenyl group attached to the phosphorus atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylphosphinane 1-oxide can be synthesized through several methods. One common approach involves the reaction of 1,5-dibromopentane with magnesium in tetrahydrofuran to form a Grignard reagent, which is then reacted with P,P-dichlorophenylphosphine oxide . The reaction conditions typically involve an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylphosphinane 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the oxide back to the corresponding phosphine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as phenylsilane are used to convert the oxide to phosphine.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of higher oxidation state phosphorus compounds.
Reduction: Conversion to phosphine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Phenylphosphinane 1-oxide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for other organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacological agent.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Phenylphosphinane 1-oxide involves its ability to participate in redox reactions. The compound can act as an antioxidant by decomposing hydroperoxides and neutralizing free radicals . This activity is attributed to the phosphorus atom’s ability to undergo oxidation and reduction, thereby stabilizing reactive oxygen species and preventing oxidative damage.
Comparison with Similar Compounds
Phenylphosphine: An organophosphorus compound with a similar structure but without the oxide group.
1-Phenyl-4-phosphinanone 1-oxide: A related compound with a different ring structure and additional functional groups.
Aminophosphine Oxides: Compounds with amino substituents that exhibit different reactivity and applications.
Uniqueness: 1-Phenylphosphinane 1-oxide is unique due to its cyclic structure and the presence of both a phenyl group and an oxide group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science.
Properties
CAS No. |
4963-95-5 |
---|---|
Molecular Formula |
C11H15OP |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
1-phenyl-1λ5-phosphinane 1-oxide |
InChI |
InChI=1S/C11H15OP/c12-13(9-5-2-6-10-13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |
InChI Key |
IDMWCMSMIDBTLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCP(=O)(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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